molecular formula C7H9N5O2S B2517831 4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide CAS No. 2309598-89-6

4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide

Cat. No. B2517831
CAS RN: 2309598-89-6
M. Wt: 227.24
InChI Key: PXARPLMNBPVPMQ-UHFFFAOYSA-N
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Description

The compound "4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and are often used in pharmaceuticals and agrochemicals. The presence of amino, thio, and carboxamide groups in the molecule suggests potential for interactions that could be exploited in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through multicomponent reactions, as demonstrated in the one-pot synthesis of 5-carboxamide substituted 3,4-dihydropyrimidine-2(1H)ones using diketene as an alternative substrate . Another approach involves the reaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds, leading to the formation of 2-(2-amino-2-oxoethyl)-6-thioxo-1,6-dihydropyrimidine-5-carboxamides, which can be further alkylated to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is confirmed using spectroscopic methods such as 1H NMR. For instance, the 1H NMR spectral data of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides show characteristic signals for the amino group, methyl group, and carboxamide NH group, which vary depending on the substituent's structure .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including cyclization and alkylation. For example, the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives involves the reaction of aniline derivatives with 4-chlorothieno[3,2-d]pyrimidine, which can be prepared from 3-aminothiophene-2-carboxamide . Additionally, the conversion of 2-aminothiophene-3-carboxylates to 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates is achieved through acid-catalyzed reactions with activated nitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the pyrimidine ring. For example, the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides against various strains of microorganisms indicates the potential of these compounds as pharmaceutical agents . The synthesis of 5-aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d]pyrimidines, showcases an environmentally friendly method suitable for industrial production, highlighting the importance of green chemistry in the synthesis of such compounds .

Scientific Research Applications

Synthesis and Derivative Formation

The interaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of dimedone, 1,3-cyclohexanedione, and Meldrum’s acid led to the formation of 2-(2-amino-2-oxoethyl)-6-thioxo-1,6‑dihydropyrimidine-5-carboxamides. These compounds were further alkylated to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives, demonstrating the compound's versatility in synthesizing various pyrimidine derivatives (Dotsenko et al., 2013).

Structural and Chemical Properties

Investigations into the structural and chemical properties of pyrimidine derivatives, including 4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide, have highlighted their significance in biological and medicinal chemistry. For example, the study of cation tautomerism, twinning, and disorder in pyrimidinium salts sheds light on the importance of molecular recognition processes involving hydrogen bonding, which is crucial for the drug's targeted action (Rajam et al., 2017).

Biological Activity

Several pyrimidine derivatives, including those related to 4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide, have been synthesized and evaluated for their biological activity. For instance, the synthesis and study of the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides revealed that these compounds possess significant antimicrobial properties, offering potential applications in developing new antimicrobial agents (Kolisnyk et al., 2015).

Applications in Drug Discovery

Research into pyrimidine derivatives, including 4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide, extends to their applications in drug discovery, particularly as antifolate inhibitors of purine biosynthesis with selectivity for high-affinity folate receptors. This specificity is crucial for developing antitumor agents that target cellular processes selectively, demonstrating the compound's potential in therapeutic applications (Deng et al., 2009).

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Future Directions

The development of new pyrimidines as anti-inflammatory agents is a promising area of research . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-amino-2-(2-amino-2-oxoethyl)sulfanylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2S/c8-4(13)2-15-7-11-1-3(6(10)14)5(9)12-7/h1H,2H2,(H2,8,13)(H2,10,14)(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXARPLMNBPVPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)SCC(=O)N)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide

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